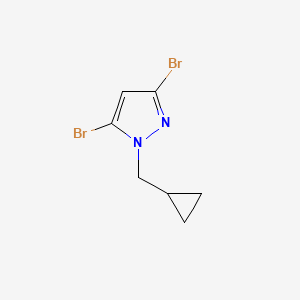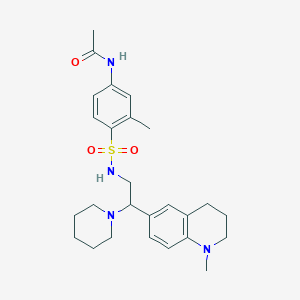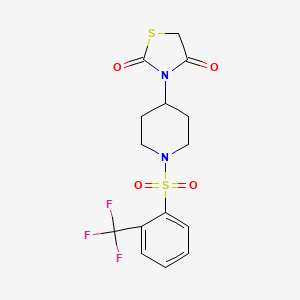![molecular formula C19H14F2N2O2 B2365897 N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941953-70-4](/img/structure/B2365897.png)
N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, commonly known as 'compound X', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising anticancer and anti-inflammatory properties.
Scientific Research Applications
Therapeutic Applications and Biological Activity
Research has shown that compounds similar to N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide exhibit significant biological activity, making them potential candidates for the development of therapeutic agents. For example, derivatives have been studied for their efficacy as inhibitors in cancer treatment, antitubercular, and antibacterial activities. These studies suggest a promising avenue for the development of new drugs based on the chemical structure of these compounds.
Cancer Therapy : A study identified a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides as novel apoptosis inducers, demonstrating sub-micromolar potencies for caspase induction and growth inhibition in various cancer cells (Kemnitzer et al., 2009).
Antitubercular and Antibacterial Properties : Another study synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, showing potent antitubercular and antibacterial activities, indicating their potential as new agents against tuberculosis and bacterial infections (Bodige et al., 2020).
Chemical and Material Science Applications
Research into the chemical properties of N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide and related compounds has also provided insights into their potential applications in material science.
Polymer Synthesis : Studies on related compounds have contributed to the development of new polyamides with high thermal stability and solubility in organic solvents, which could be useful for creating new types of durable and flexible materials for various industrial applications (Hsiao et al., 1999).
Crystallography and Molecular Structure : Research on the crystal structures of similar compounds has provided valuable information on molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for understanding the material properties and designing new molecules with desired physical and chemical characteristics (Wilson & Munro, 2010).
properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-15-5-3-4-13(10-15)11-23-12-14(8-9-18(23)24)19(25)22-17-7-2-1-6-16(17)21/h1-10,12H,11H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELLMUYUPVBKHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2365819.png)

![4-butyryl-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2365822.png)
![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)


![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)



